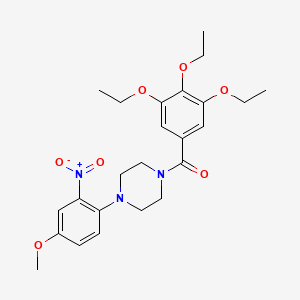![molecular formula C17H26ClNO3 B4167453 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167453.png)
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride
Übersicht
Beschreibung
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as AHPP and is a member of the family of aryl ketones. AHPP has been studied for its ability to modulate various physiological and biochemical processes in the human body.
Wirkmechanismus
The mechanism of action of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride is not fully understood. However, it has been suggested that AHPP may modulate the production of cytokines and chemokines, which are involved in the immune response. AHPP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. AHPP has also been found to enhance the immune response and inhibit the growth of cancer cells in vitro. Additionally, AHPP has been found to have antipyretic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has several advantages and limitations for lab experiments. One advantage is that it exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying these processes in animal models. Additionally, AHPP has been found to enhance the immune response, which makes it a potential candidate for the development of immunomodulatory drugs. However, one limitation of AHPP is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride. One direction is to further investigate its mechanism of action, which will help to better understand its effects on various physiological and biochemical processes. Additionally, AHPP could be studied for its potential applications in the treatment of cancer and infectious diseases. Another future direction is to develop derivatives of AHPP that exhibit improved pharmacological properties, such as increased potency and selectivity. Overall, the study of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has the potential to lead to the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. AHPP has also been studied for its ability to modulate the immune system and has been found to enhance the immune response in animal models. Additionally, AHPP has been studied for its potential applications in the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
1-[2-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14(19)16-8-4-5-9-17(16)21-13-15(20)12-18-10-6-2-3-7-11-18;/h4-5,8-9,15,20H,2-3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYALRUMOGIKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)
![4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B4167376.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)

![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167470.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)